2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid is a synthetic compound containing a spiro oxetane ring. It is primarily known as a key structural element in the development of pharmaceutical compounds, specifically acting as a building block in drug candidates. While 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid itself doesn't possess inherent biological activity, its derivatives have shown promise in drug discovery, particularly in the development of obesity treatments. []
While specific chemical reactions involving 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid are not detailed in the provided abstracts, a significant finding relates to its metabolic pathway. Research indicates that 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid undergoes a unique biotransformation process catalyzed by microsomal epoxide hydrolase (mEH). This enzyme, typically associated with the detoxification of epoxides, facilitates the hydration and ring opening of the oxetanyl moiety in 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid, leading to the formation of a specific metabolite (M1). This discovery highlights the substrate promiscuity of mEH, expanding its known activity beyond epoxides to include oxetane ring systems. []
The primary application of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid is in the field of pharmaceutical research. It serves as a key building block in the design and synthesis of drug candidates, particularly those targeting obesity treatment. A notable example is the compound AZD1979, a melanin-concentrating hormone receptor 1 antagonist, which incorporates the 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid moiety. [] The inclusion of this moiety in drug design stems from the ability of oxetanes to enhance the physicochemical properties and metabolic stability of drug candidates. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: